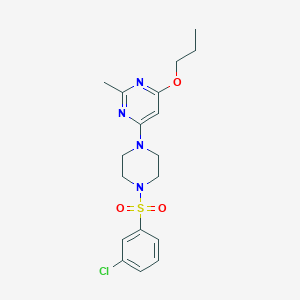

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Description

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a synthetic pyrimidine derivative with a sulfonylated piperazine moiety and alkyl substituents. The structural features of this compound—including the 3-chlorophenylsulfonyl group, propoxy chain, and methyl substituent—suggest tailored physicochemical properties, such as enhanced lipophilicity and receptor-binding specificity compared to simpler pyrimidine analogs.

Properties

IUPAC Name |

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O3S/c1-3-11-26-18-13-17(20-14(2)21-18)22-7-9-23(10-8-22)27(24,25)16-6-4-5-15(19)12-16/h4-6,12-13H,3,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDSCAYZPHRMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps:

Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 3-chlorophenylsulfonyl group. This can be achieved through the reaction of piperazine with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Pyrimidine Derivative: The pyrimidine ring is synthesized separately, starting with a suitable precursor such as 2-methyl-4,6-dihydroxypyrimidine. The propoxy group is introduced via an alkylation reaction using propyl bromide.

Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrimidine derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyrimidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom or other reactive sites.

Scientific Research Applications

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its combination of substituents:

- Core: Pyrimidine ring (vs. thieno[2,3-d]pyrimidine in patent compounds).

- Substituents :

- 3-Chlorophenylsulfonyl-piperazine at position 3.

- Methyl group at position 2.

- Propoxy chain at position 4.

Below is a comparative analysis with analogous compounds from the provided evidence:

Functional Group Analysis

Sulfonylated Piperazine vs. Methanesulfonyl-Piperazine :

- The target compound’s 3-chlorophenylsulfonyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to the smaller methanesulfonyl group in the patent compound .

- The chloro substituent on the phenyl ring could improve metabolic stability by reducing oxidative degradation.

Pyrimidine vs. However, this reduces synthetic accessibility compared to the simpler pyrimidine core of the target compound.

Propoxy vs.

Biological Activity

The compound 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 444.9 g/mol. The structure features a piperazine ring substituted with a 3-chlorophenylsulfonyl group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClN4O3S |

| Molecular Weight | 444.9 g/mol |

| CAS Number | 946272-31-7 |

Antibacterial Activity

Research indicates that compounds similar to 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine exhibit significant antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide moiety is particularly noted for its role in enhancing antibacterial efficacy.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes, including acetylcholinesterase (AChE) and urease. These activities are crucial in the context of treating neurological disorders and managing urea levels in the body, respectively. For instance, some derivatives have demonstrated IC50 values as low as 0.63 μM against AChE, indicating potent inhibitory activity .

Anticancer Potential

The presence of the piperazine and sulfonamide groups suggests potential anticancer activity. Compounds with similar structures have been associated with anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest . Further studies are required to elucidate the specific pathways involved.

Hypoglycemic Activity

Preliminary studies suggest that this compound may exhibit hypoglycemic effects, which could be beneficial for diabetes management. The piperazine nucleus has been linked to glucose regulation, making it a candidate for further exploration in diabetic therapies .

The biological activity of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound likely binds to the active sites of enzymes like AChE, inhibiting their function.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Antibacterial Mechanism : The sulfonamide group can interfere with bacterial folate synthesis, leading to growth inhibition.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antibacterial | Moderate to strong against specific strains |

| Enzyme Inhibition | Potent AChE inhibitor (IC50 ~0.63 μM) |

| Anticancer | Induces apoptosis in cancer cell lines |

| Hypoglycemic | Potential glucose regulation |

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

- Antibacterial Screening : A series of piperazine derivatives were synthesized and tested against multiple bacterial strains, showing promising results in inhibiting growth .

- Enzyme Binding Studies : Research involving bovine serum albumin (BSA) binding demonstrated that these compounds exhibit strong interactions, suggesting good bioavailability and stability in physiological conditions .

- In Silico Studies : Computational modeling has provided insights into the binding affinities of these compounds to target enzymes and receptors, supporting experimental findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.